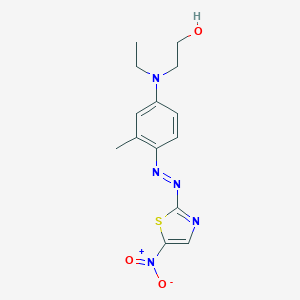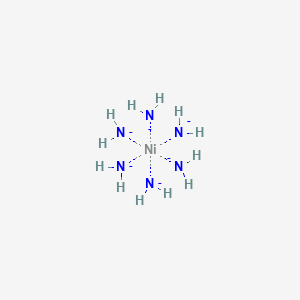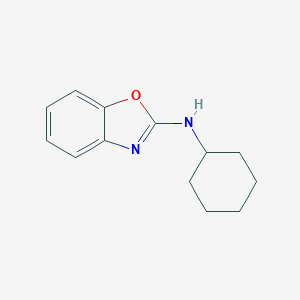
2-Benzoxazolamine, N-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolamine, N-cyclohexyl- is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzoxazoles and has been synthesized using various methods.
Scientific Research Applications
2-Benzoxazolamine, N-cyclohexyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
The mechanism of action of 2-Benzoxazolamine, N-cyclohexyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical And Physiological Effects
2-Benzoxazolamine, N-cyclohexyl- has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety and insomnia.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Benzoxazolamine, N-cyclohexyl- in lab experiments is its high purity and stability. It can be easily synthesized using standard laboratory techniques and is readily available. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Future Directions
There are several future directions for the research on 2-Benzoxazolamine, N-cyclohexyl-. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential use in the treatment of other diseases such as cancer and diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, 2-Benzoxazolamine, N-cyclohexyl- is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been found to possess antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Although it has several advantages for lab experiments, it also has limitations due to its potential toxicity. There are several future directions for the research on this compound, including the development of new synthesis methods and the study of its potential use in the treatment of other diseases.
Synthesis Methods
2-Benzoxazolamine, N-cyclohexyl- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminophenol with cyclohexyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product in good yield and purity.
properties
CAS RN |
10450-11-0 |
|---|---|
Product Name |
2-Benzoxazolamine, N-cyclohexyl- |
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclohexyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) |
InChI Key |
CJTKHBHLKGNYJR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



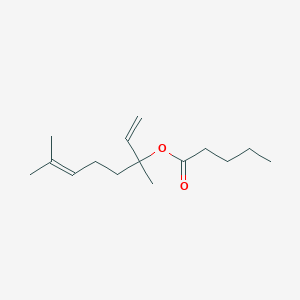


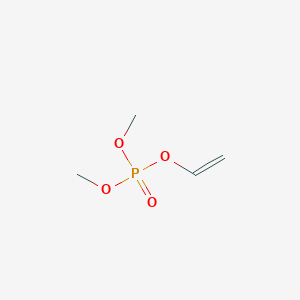
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
